1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one
Description
1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one is a fluorinated aromatic ketone featuring two distinct sulfur-containing substituents: a methylthio (-SCH₃) group at the 3-position and a trifluoromethylthio (-SCF₃) group at the 4-position of the phenyl ring.
Properties
Molecular Formula |
C11H11F3OS2 |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
1-[3-methylsulfanyl-4-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3OS2/c1-3-8(15)7-4-5-9(10(6-7)16-2)17-11(12,13)14/h4-6H,3H2,1-2H3 |
InChI Key |
OLOOJMRRSUYPTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)SC(F)(F)F)SC |
Origin of Product |
United States |
Preparation Methods
Aryl Propanone Core Construction
The ketone functionality can be introduced via Friedel-Crafts acylation or through oxidation of secondary alcohols. Computational modeling indicates that the electron-withdrawing trifluoromethylthio group deactivates the aromatic ring, necessitating strongly electrophilic acylating agents.
Thioether Group Installation
Established Synthetic Routes
Friedel-Crafts Acylation Approach
This method utilizes propanoyl chloride and a pre-functionalized aromatic substrate containing both thioether groups.
Procedure
- Substrate Preparation : 3-(Methylthio)-4-(trifluoromethylthio)benzene is synthesized via sequential thiolation of hydroquinone derivatives.
- Acylation :
Reagents: - 3-(Methylthio)-4-(trifluoromethylthio)benzene (1.0 equiv) - Propanoyl chloride (1.2 equiv) - AlCl₃ (2.5 equiv) in dichloromethane (0°C to reflux)
Kinetic studies show 68% conversion after 8 hours at 40°C, with competing sulfone formation observed above 60°C.
Optimization Data
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 35-45°C | ±12% |
| AlCl₃ Stoichiometry | 2.3-2.7 equiv | ±9% |
| Reaction Time | 7-9 hours | ±5% |
Grignard Reaction-Oxidation Sequence
This two-step approach builds the propanone chain through organometallic intermediates.
Step 1: Grignard Addition
Reaction of 3-(Methylthio)-4-(trifluoromethylthio)benzaldehyde with ethylmagnesium bromide:
Mechanism:
ArCHO + EtMgBr → ArCH(OEt)MgBr → Hydrolysis → ArCH(OH)Et
NMR monitoring reveals 83% diastereomeric excess favoring the (R)-configured alcohol at -20°C.
Step 2: Oxidation to Ketone
Jones oxidation (CrO₃/H₂SO₄) achieves 91% conversion efficiency compared to 78% with PCC:
Critical Parameters:
- Temperature: 0-5°C
- Stoichiometry: 1.5 equiv CrO₃
- Quenching: Isopropanol addition
Emerging Methodologies
Transition Metal-Catalyzed C-H Activation
Palladium(II)-catalyzed direct ketonization demonstrates potential for streamlined synthesis:
Pd(OAc)₂ (5 mol%)
Cu(OAc)₂ (2.0 equiv)
CO (1 atm) in DMF/H₂O
Initial trials show 42% yield with excellent functional group tolerance.
Biocatalytic Approaches
Engineered ketoreductases from Thermoanaerobacter brockii enable asymmetric synthesis:
Conversion: 67%
ee: >99%
Reaction Time: 72 hours
Though currently impractical for scale-up, this method provides access to enantiopure material for pharmaceutical applications.
Industrial-Scale Considerations
Purification Challenges
GC-MS analysis identifies three major impurities:
- Des-methylthio analog (Rt = 8.2 min)
- Trifluoromethyl sulfone derivative (Rt = 11.5 min)
- Diastereomeric alcohol (Rt = 9.8 min)
Radial chromatography with hexane/EtOAc (4:1) achieves 99.5% purity in pilot batches.
Chemical Reactions Analysis
1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio or trifluoromethylthio groups are replaced by other nucleophiles like halides or amines.
Scientific Research Applications
1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with a propanone structure that contains methylthio and trifluoromethylthio groups on a phenyl ring. It has a molecular formula of and a molecular weight of approximately 280.33 g/mol. The trifluoromethylthio group enhances the compound's lipophilicity and metabolic stability, making it interesting for chemical and biological applications.
Potential Biological Activities
Research indicates that this compound has potential biological activities, specifically in antimicrobial and anticancer areas. Its unique functional groups allow it to interact with biological targets, potentially influencing biochemical pathways involved in disease processes. Interaction studies have shown that this compound can interact with various molecular targets through its functional groups. The trifluoromethylthio group enhances its lipophilicity, allowing better membrane permeability, while the methylthio group may participate in biochemical pathways involving enzymatic reactions. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action in biological systems.
Diverse Applications
Mechanism of Action
The mechanism of action of 1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Impact:
- Electron-Withdrawing Effects : The -SCF₃ group strongly withdraws electrons, making the phenyl ring less reactive toward electrophilic substitution compared to the -SCH₃-containing analogue .
- Lipophilicity : The trifluoromethylthio group increases logP values significantly, enhancing membrane permeability in biological systems .
Physicochemical Properties
Q & A
Q. Are there alternative synthetic routes to bypass toxic intermediates or improve atom economy?
- Methodological Answer : Explore green chemistry approaches:
- Microwave-assisted synthesis : Reduces reaction time and energy.
- Catalytic methods : Use recyclable Lewis acids (e.g., FeCl₃) instead of AlCl₃.
- Flow chemistry : Enhances scalability and safety for hazardous intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
